

Solubility profile of 4-(2-Aminoethyl)benzoic acid in various solvents

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Compound of Interest

Compound Name: 4-(2-Aminoethyl)benzoic acid

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Solubility Profile of 4-(2-Aminoethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)benzoic acid, also known as 4-carboxyphenethylamine, is a bifunctional organic compound featuring both a primary amine and a carboxylic acid group attached to a benzene ring. This unique structure imparts amphoteric and zwitterionic characteristics, making it a valuable building block in medicinal chemistry and pharmaceutical research. Its derivatives have been investigated for a range of biological activities. A thorough understanding of its solubility profile is critical for its application in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility of **4-(2-Aminoethyl)benzoic acid** in various solvents, detailed experimental protocols for solubility determination, and a logical workflow illustrating its use in research.

Physicochemical Properties

Property	Value	Source
CAS Number	1199-69-5	[1]
Molecular Formula	C ₉ H ₁₁ NO ₂	[1]
Molecular Weight	165.19 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	>350 °C (decomposes)	[2]
Predicted pKa	4.03 (acidic), 9.8 (basic)	[2]

Solubility Data

Direct experimental quantitative solubility data for **4-(2-Aminoethyl)benzoic acid** is not widely available in peer-reviewed literature. However, qualitative descriptions and predicted values provide valuable insights into its solubility characteristics.

Qualitative Solubility Profile

Based on available information, **4-(2-Aminoethyl)benzoic acid** exhibits the following general solubility characteristics:

- Water: Slightly soluble, with solubility increasing upon heating.[2]
- Aqueous Base: Slightly soluble.[2]
- Polar Organic Solvents: Generally soluble.[3]
- Hydrochloride Salt: The hydrochloride salt of **4-(2-Aminoethyl)benzoic acid** is reported to have enhanced solubility, a common strategy to improve the aqueous solubility of amine-containing compounds.[4]

Predicted Aqueous Solubility

Various computational models can be used to estimate the aqueous solubility of organic compounds. These predictions are useful for initial assessments in the absence of experimental data.

Prediction Tool/Method	Predicted LogS (mol/L)	Predicted Solubility (g/L)
ALOGPS	-1.34	2.76
ChemAxon	-1.5	2.08
ESOL	-1.82	1.04

Note: These values are estimations from computational models and should be confirmed by experimental determination.

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is adapted for a zwitterionic compound like **4-(2-Aminoethyl)benzoic acid**.

Materials and Reagents

- **4-(2-Aminoethyl)benzoic acid** (purity >95%)
- Deionized water (18 MΩ·cm)
- Buffer solutions (pH 2.0, 4.5, 6.8, 7.4, and 9.0)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (or other suitable mobile phase modifier)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge

- Syringe filters (0.22 μm)
- Analytical balance
- HPLC system with UV detector or a UV-Vis spectrophotometer

Procedure

- **Preparation of Solvent Media:** Prepare a series of aqueous buffer solutions covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0). Also, prepare any desired organic solvent systems.
- **Sample Preparation:** Add an excess amount of **4-(2-Aminoethyl)benzoic acid** to a series of glass vials. The excess solid should be visually apparent.
- **Equilibration:** Add a known volume of each solvent medium to the respective vials. Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 x g) for 15-20 minutes.
- **Sample Collection and Dilution:** Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 μm syringe filter. Dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of **4-(2-Aminoethyl)benzoic acid** in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

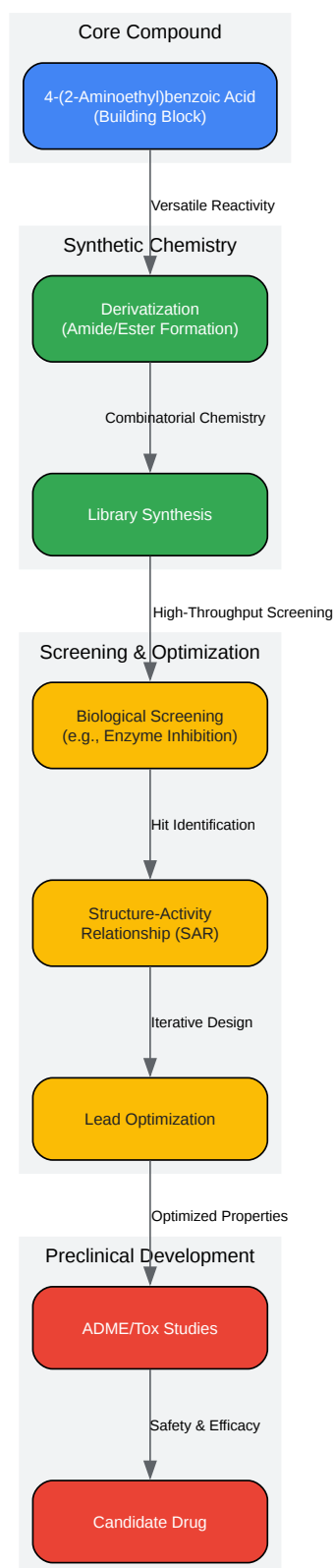
Analytical Method: HPLC-UV

- **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).

- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid is a common starting point.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: Based on the UV spectrum of 4-aminobenzoic acid, a wavelength of around 278 nm is suitable.[5]
- Calibration: Prepare a series of standard solutions of **4-(2-Aminoethyl)benzoic acid** of known concentrations to generate a calibration curve.

Logical Workflow in Drug Discovery

As **4-(2-Aminoethyl)benzoic acid** is primarily used as a synthetic intermediate, a direct signaling pathway is not applicable. Instead, the following diagram illustrates its logical workflow in the context of drug discovery and development.



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Logical workflow of **4-(2-Aminoethyl)benzoic acid** in drug discovery.

Conclusion

4-(2-Aminoethyl)benzoic acid is a compound with a solubility profile that is highly dependent on the solvent system, particularly pH. While quantitative experimental data is sparse, qualitative information and computational predictions suggest slight aqueous solubility that can be enhanced through salt formation. The provided detailed shake-flask protocol offers a robust method for researchers to experimentally determine its solubility in various media. The primary utility of this compound lies in its role as a versatile scaffold for the synthesis of novel molecules with therapeutic potential, as illustrated in the drug discovery workflow. This guide serves as a foundational resource for scientists and professionals working with this important chemical building block.

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